N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-propen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-propen-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as tert-butylchloroethylamine or NBQX, and it belongs to the class of quinoxaline derivatives.
Mechanism of Action
The mechanism of action of N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-propen-1-amine involves the inhibition of the AMPA receptor, which reduces the excitatory neurotransmission in the brain. This compound selectively targets the GluA2 subunit of the AMPA receptor, which is responsible for the Ca2+ permeability of the receptor.
Biochemical and Physiological Effects:
N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-propen-1-amine has been shown to have various biochemical and physiological effects on the brain. It reduces the release of glutamate, which is an excitatory neurotransmitter, and increases the release of GABA, which is an inhibitory neurotransmitter. This leads to a decrease in neuronal excitability and an increase in the threshold for seizure activity.
Advantages and Limitations for Lab Experiments
N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-propen-1-amine has several advantages for lab experiments, including its high selectivity and potency for the AMPA receptor. However, its limitations include its poor solubility in water and the need for specialized equipment for its synthesis.
Future Directions
The future directions for the research on N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-propen-1-amine include the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other neurological disorders. Additionally, the use of this compound in combination with other drugs for the treatment of neurological disorders is an area of interest for future research.
Synthesis Methods
The synthesis of N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-propen-1-amine involves the reaction of 2-tert-butyl-4-chlorophenol with ethyl chloroacetate, followed by the reaction of the obtained intermediate with propargylamine. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-propen-1-amine has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. It acts as a selective antagonist of the AMPA receptor, which is a subtype of glutamate receptors that play a crucial role in synaptic transmission and plasticity.
properties
IUPAC Name |
N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-5-8-17-9-10-18-14-7-6-12(16)11-13(14)15(2,3)4/h5-7,11,17H,1,8-10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDULCRXBLHSHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCNCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.